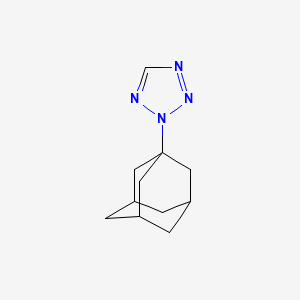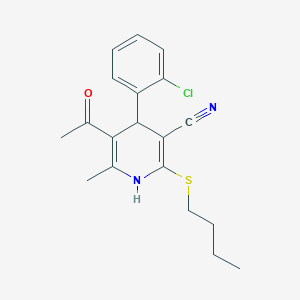![molecular formula C11H12IN3O B5091999 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol](/img/structure/B5091999.png)
1-[(6-iodo-4-quinazolinyl)amino]-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6-iodo-4-quinazolinyl)amino]-2-propanol, also known as IQP, is a chemical compound that has been widely used in scientific research. It is a derivative of quinazoline, which is a heterocyclic organic compound. IQP has been studied for its potential use in treating various diseases, including cancer and cardiovascular diseases.
Mechanism of Action
The exact mechanism of action of 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol is not fully understood. However, studies have shown that 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol has been shown to inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol has a number of biochemical and physiological effects. For example, 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol has been shown to inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress. Additionally, 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol has been shown to induce apoptosis in cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol in lab experiments is that it is relatively easy to synthesize. Additionally, 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol has been shown to have anti-tumor activity, which makes it useful in cancer research. However, one limitation of using 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol.
Future Directions
There are a number of future directions for research on 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol. For example, more research is needed to fully understand the mechanism of action of 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol. Additionally, more studies are needed to determine the safety and efficacy of 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol in treating various diseases. Finally, more research is needed to determine the optimal dosage and delivery method for 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol.
Synthesis Methods
1-[(6-iodo-4-quinazolinyl)amino]-2-propanol is synthesized through a series of chemical reactions. The starting material is 6-iodo-4-chloroquinazoline, which is reacted with sodium azide to form 6-azido-4-chloroquinazoline. The azide group is then reduced to an amine group using hydrogen gas and a palladium catalyst. The resulting compound is then reacted with 2-propanol to form 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol.
Scientific Research Applications
1-[(6-iodo-4-quinazolinyl)amino]-2-propanol has been studied for its potential use in treating various diseases, including cancer and cardiovascular diseases. Studies have shown that 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol has anti-tumor activity, and may be effective in treating breast, lung, and colon cancers. Additionally, 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol has been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in treating cardiovascular diseases.
properties
IUPAC Name |
1-[(6-iodoquinazolin-4-yl)amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12IN3O/c1-7(16)5-13-11-9-4-8(12)2-3-10(9)14-6-15-11/h2-4,6-7,16H,5H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRVQGIARQQTOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC=NC2=C1C=C(C=C2)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-Iodoquinazolin-4-yl)amino]propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-fluoro-3-methoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5091919.png)


![dimethyl 2-{[(2-bromophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5091934.png)

![3-ethyl-5-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5091954.png)
![4-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoic acid](/img/structure/B5091960.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-methylphenyl)thiourea](/img/structure/B5091974.png)
![2-amino-4-(5-bromo-2-furyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5091980.png)
![1-[(4-biphenylyloxy)acetyl]-4-phenylpiperazine](/img/structure/B5091988.png)

![3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5092019.png)
![3-bromo-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5092024.png)